molecular formula C19H32 B3052784 Benzene, (1-propyldecyl)- CAS No. 4534-51-4

Benzene, (1-propyldecyl)-

Cat. No.: B3052784
CAS No.: 4534-51-4
M. Wt: 260.5 g/mol
InChI Key: RZGVZPAWCGDMCK-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, where a propyldecyl group is attached to the benzene ring. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-propyldecyl)- can be achieved through the alkylation of benzene with 1-propyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of Benzene, (1-propyldecyl)- involves the Friedel-Crafts alkylation process. Benzene is reacted with 1-propyldecyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: Benzene, (1-propyldecyl)- can undergo oxidation reactions to form various oxidation products, depending on the reaction conditions and reagents used.

    Reduction: Reduction of Benzene, (1-propyldecyl)- can lead to the formation of corresponding alkanes.

    Substitution: Electrophilic substitution reactions are common for Benzene, (1-propyldecyl)-, where the benzene ring can undergo nitration, sulfonation, halogenation, and alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alkanes.

    Substitution: Nitrobenzene, sulfonic acids, halobenzenes, and alkylbenzenes.

Scientific Research Applications

Benzene, (1-propyldecyl)- has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of lubricants, surfactants, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, (1-propyldecyl)- involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The stability of the benzene ring is maintained through the delocalization of π-electrons, which allows for the formation of stable intermediates during the reaction process .

Comparison with Similar Compounds

    Benzene: The parent compound with a simple aromatic ring structure.

    Toluene: Benzene with a methyl group attached.

    Ethylbenzene: Benzene with an ethyl group attached.

    Cumene: Benzene with an isopropyl group attached.

Uniqueness: Benzene, (1-propyldecyl)- is unique due to the presence of a long-chain alkyl group (1-propyldecyl) attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to simpler benzene derivatives.

Properties

IUPAC Name

tridecan-4-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h10,12-13,16-18H,3-9,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGVZPAWCGDMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875202
Record name BENZENE, (1-PROPYLDECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-51-4
Record name Benzene, (1-propyldecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-PROPYLDECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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